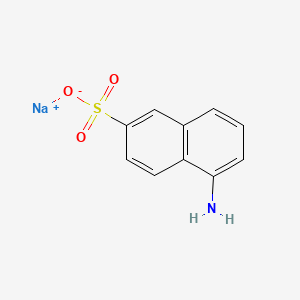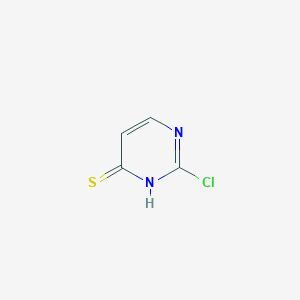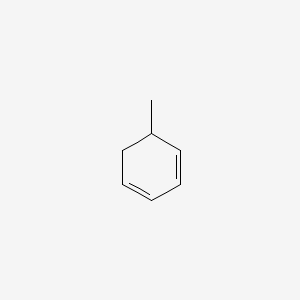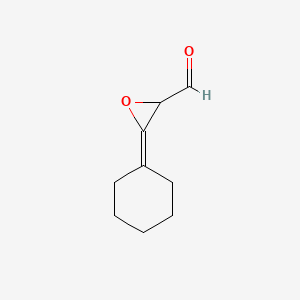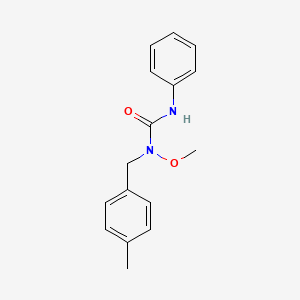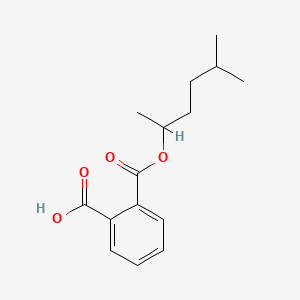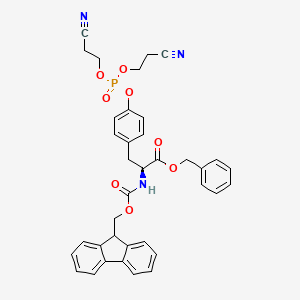
5-FLUORO-4-THIOXO-1-(beta-L-RIBOFURANOSYL)URACIL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-FLUORO-4-THIOXO-1-(beta-L-RIBOFURANOSYL)URACIL: is a synthetic nucleoside analog that has garnered attention in the fields of chemistry and medicine. This compound is characterized by its unique structure, which includes a fluorine atom and a thioxo group attached to a uracil base, linked to a beta-L-ribofuranosyl sugar. Its molecular formula is C9H11FN2O5S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-FLUORO-4-THIOXO-1-(beta-L-RIBOFURANOSYL)URACIL typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the uracil base.
Thioxo Group Addition: Incorporation of the thioxo group to form the 4-thioxo-uracil derivative.
Glycosylation: Attachment of the beta-L-ribofuranosyl sugar to the modified uracil base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can target the fluorine atom or the thioxo group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Fluorinated uracil derivatives.
Substitution Products: Various substituted uracil derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its unique reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential as an antiviral agent due to its structural similarity to natural nucleosides.
Medicine:
- Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
- Potential use in chemotherapy as a cytotoxic agent.
Industry:
Mechanism of Action
The mechanism of action of 5-FLUORO-4-THIOXO-1-(beta-L-RIBOFURANOSYL)URACIL involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. This compound inhibits the enzyme thymidylate synthase, which is crucial for DNA replication. By blocking this enzyme, the compound prevents the synthesis of thymidine, a necessary component of DNA, thereby inhibiting cell division and inducing cell death .
Comparison with Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
4-Thiouridine: A thioxo-substituted nucleoside with antiviral properties.
Beta-L-Ribofuranosyluracil: A nucleoside analog without the fluorine and thioxo modifications.
Uniqueness:
- The combination of the fluorine atom and the thioxo group in 5-FLUORO-4-THIOXO-1-(beta-L-RIBOFURANOSYL)URACIL provides unique chemical properties that enhance its reactivity and potential therapeutic applications.
- Its ability to inhibit thymidylate synthase distinguishes it from other nucleoside analogs, making it a valuable compound in cancer research and treatment .
Properties
Molecular Formula |
C9H11FN2O5S |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C9H11FN2O5S/c10-3-1-12(9(16)11-7(3)18)8-6(15)5(14)4(2-13)17-8/h1,4-6,8,13-15H,2H2,(H,11,16,18)/t4-,5-,6-,8-/m0/s1 |
InChI Key |
WYQCVEGKYDIJJY-TYQACLPBSA-N |
Isomeric SMILES |
C1=C(C(=S)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)F |
Canonical SMILES |
C1=C(C(=S)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



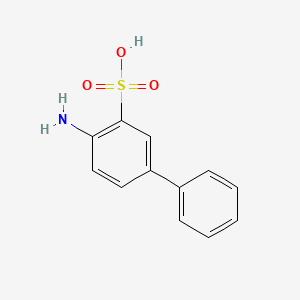
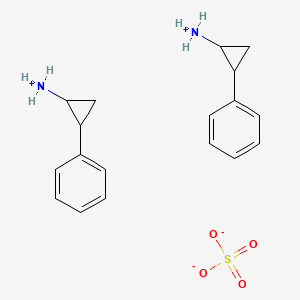
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)
